molecular formula C16H16N4O4 B14187147 2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one CAS No. 921612-05-7

2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B14187147
CAS No.: 921612-05-7
M. Wt: 328.32 g/mol
InChI Key: CBJWOPXFKSIHAM-UHFFFAOYSA-N
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Description

2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one is a complex organic compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds This particular compound is characterized by its unique structure, which includes a hydroxypropyl group, a nitrophenyl group, and a hydrazinylidene group

Preparation Methods

The synthesis of 2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one typically involves the condensation reaction between an aldehyde and a primary amine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one has a wide range of scientific research applications:

    Biology: It is investigated for its biological activity, including antimicrobial, antifungal, and anticancer properties. The compound’s ability to interact with biological molecules makes it a candidate for drug development.

    Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties. Studies focus on its mechanism of action and efficacy in treating various diseases.

    Industry: The compound is used in the development of sensors and materials with specific optical and electrochemical properties. Its unique structure allows for the design of advanced materials for industrial applications.

Mechanism of Action

The mechanism of action of 2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s hydrazinylidene group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, its nitrophenyl group can participate in redox reactions, affecting cellular processes. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic pathways.

Comparison with Similar Compounds

Similar compounds to 2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one include other Schiff bases with varying substituents. These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical reactivity and applications. Some examples of similar compounds are:

  • 2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenol
  • 2-{(E)-[(4-Hydroxyphenyl)imino]methyl}phenol
  • 2-{(E)-[(2-Hydroxy-5-nitrophenyl)imino]methyl}-4-nitrophenol

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

921612-05-7

Molecular Formula

C16H16N4O4

Molecular Weight

328.32 g/mol

IUPAC Name

2-(2-hydroxypropyliminomethyl)-4-[(4-nitrophenyl)diazenyl]phenol

InChI

InChI=1S/C16H16N4O4/c1-11(21)9-17-10-12-8-14(4-7-16(12)22)19-18-13-2-5-15(6-3-13)20(23)24/h2-8,10-11,21-22H,9H2,1H3

InChI Key

CBJWOPXFKSIHAM-UHFFFAOYSA-N

Canonical SMILES

CC(CN=CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])O)O

Origin of Product

United States

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